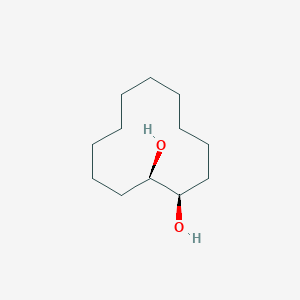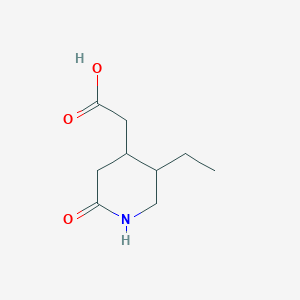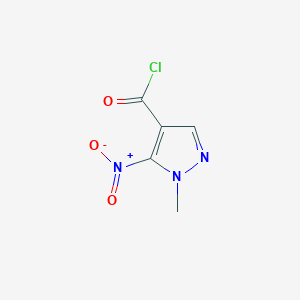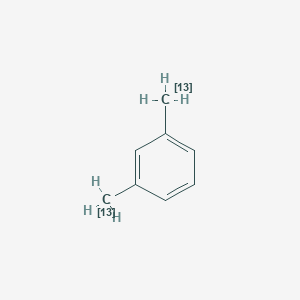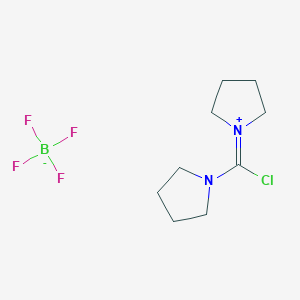![molecular formula C25H27N5O B049765 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile CAS No. 113762-35-9](/img/structure/B49765.png)
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antibacterial, and antifungal properties. It has also been studied for its potential use in organic electronics and as a fluorescent probe for detecting metal ions.
Mécanisme D'action
The mechanism of action of 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by binding to metal ions and forming complexes that can be detected by fluorescence.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells and bacteria. It has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria. It has also been found to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile in lab experiments include its low toxicity in normal cells, its anticancer and antibacterial properties, and its potential use as a fluorescent probe for detecting metal ions. However, its limitations include its limited solubility in water and its potential for off-target effects.
Orientations Futures
For 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile include further studies on its mechanisms of action, its potential use in organic electronics, and its use as a fluorescent probe for detecting metal ions. It may also be studied for its potential use in combination with other anticancer or antibacterial agents.
Méthodes De Synthèse
The synthesis method for 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile involves the reaction of malononitrile with allyl isothiocyanate and 4-(dibutylamino)benzaldehyde in the presence of a catalyst. The resulting compound has a yellow color and is soluble in organic solvents.
Propriétés
Numéro CAS |
113762-35-9 |
|---|---|
Formule moléculaire |
C25H27N5O |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1-prop-2-enylpyrrol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C25H27N5O/c1-4-7-14-29(15-8-5-2)21-11-9-19(10-12-21)23-22(18-28)24(20(16-26)17-27)30(13-6-3)25(23)31/h6,9-12H,3-5,7-8,13-15H2,1-2H3 |
Clé InChI |
PBFVRMTZXJNIMC-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)N(C2=O)CC=C)C#N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)N(C2=O)CC=C)C#N |
Synonymes |
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



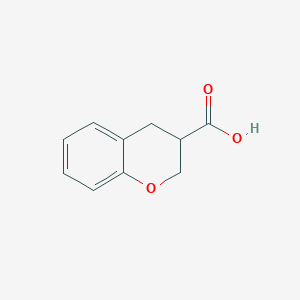
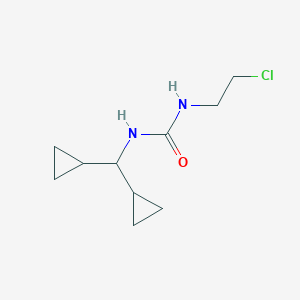
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
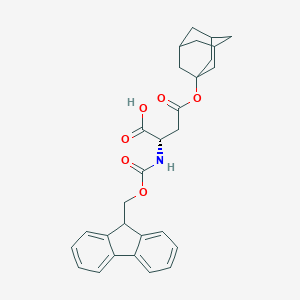
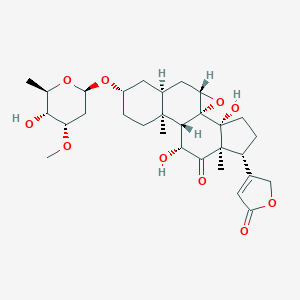
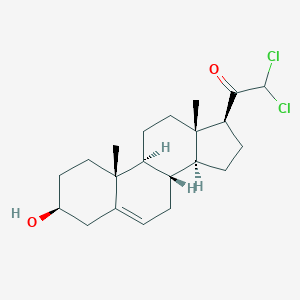
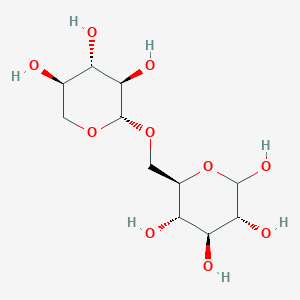
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
